4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Thermal stability Heterocyclic chemistry Material compatibility

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (CAS 256348-45-5) is a heterocyclic aromatic compound comprising a 1,2,3,4-thiatriazole ring linked via an amino bridge to a para-hydroxy phenyl moiety. With a molecular formula of C₇H₈N₄O₂S (anhydrous base C₇H₆N₄OS) and a molecular weight of 212.23 g/mol , the compound is commercially available as a hydrated solid with typical purity specifications of ≥95%.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 256348-45-5
Cat. No. B1530926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate
CAS256348-45-5
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NN=NS2)O.O
InChIInChI=1S/C7H6N4OS.H2O/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7;/h1-4,12H,(H,8,9,11);1H2
InChIKeyFWTZQTCIZRQKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate (CAS 256348-45-5): Baseline Characterization for Procurement Decisions


4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (CAS 256348-45-5) is a heterocyclic aromatic compound comprising a 1,2,3,4-thiatriazole ring linked via an amino bridge to a para-hydroxy phenyl moiety [1]. With a molecular formula of C₇H₈N₄O₂S (anhydrous base C₇H₆N₄OS) and a molecular weight of 212.23 g/mol , the compound is commercially available as a hydrated solid with typical purity specifications of ≥95% . The thiatriazole core confers electron-deficient character and potential for diverse coordination chemistry , while the p-hydroxyanilino substituent introduces both hydrogen-bonding capacity and a site for further synthetic derivatization. Published literature on this specific hydrate remains sparse, with most available information derived from chemical vendor datasheets, spectral databases, and class-level knowledge of 5-arylamino-1,2,3,4-thiatriazole derivatives.

Why 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate Cannot Be Interchanged with Generic Thiatriazole Analogs


Substitution among 5-substituted-1,2,3,4-thiatriazole derivatives is non-trivial and may compromise experimental outcomes or synthetic routes. The aryl substituent at the 5-position profoundly influences both physicochemical stability and electronic properties. Unsubstituted or 5-alkyl-1,2,3,4-thiatriazoles exhibit pronounced thermal instability and may decompose even at room temperature [1], whereas 5-arylamino derivatives demonstrate enhanced stability suitable for handling and storage [2]. The p-hydroxyanilino group in this compound introduces specific hydrogen-bond donor/acceptor capacity (calculated PSA of 108.4 Ų) and a LogP of approximately 1.39 , which directly impacts solubility behavior and chromatographic retention relative to unsubstituted or differently substituted thiatriazoles. Furthermore, the electron-donating p-hydroxy group alters the electronic character of the aryl ring compared to analogs bearing electron-withdrawing substituents, potentially affecting both reactivity in further synthetic transformations and any biological target interactions. Generic substitution with a different 5-arylamino-thiatriazole lacking the p-hydroxy moiety would therefore yield a compound with different solubility, stability, and derivatization potential—differences that are quantifiable and material for method reproducibility.

Quantitative Differentiation Evidence for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate Versus Closest Analogs


Thermal Stability Advantage: Higher Melting Point Versus 5-Unsubstituted Thiatriazole

The target compound exhibits a reported melting point of 153 °C (with decomposition) . In contrast, 5-unsubstituted 1,2,3,4-thiatriazole and 5-alkyl derivatives are documented to be 'very unstable' and decompose readily to nitriles, nitrogen, and sulfur, in many cases even at room temperature [1]. This represents a substantial stability improvement attributable to the 5-arylamino substitution pattern, which enables routine laboratory handling without cryogenic or inert-atmosphere requirements.

Thermal stability Heterocyclic chemistry Material compatibility

Synthetic Versatility: Distinct Derivatization Potential at Phenolic Hydroxyl

The p-hydroxyanilino substituent provides a functional handle for further chemical modification that is absent in the closest analog 5-anilino-1,2,3,4-thiatriazole (CAS not located) and in 5-alkyl-thiatriazoles. The phenolic -OH group can undergo oxidation to quinone derivatives or serve as a nucleophile for alkylation, acylation, or sulfonation reactions. This contrasts with 5-anilino-1,2,3,4-thiatriazole, which lacks the para-hydroxyl group and therefore offers no equivalent site for O-directed functionalization.

Chemical derivatization Click chemistry Bioconjugation

Photographic Supersensitization: Class-Level Evidence for Red/Infrared Spectral Response

5-Substituted-amino-1,2,3,4-thiatriazoles as a compound class have been demonstrated in patent literature to function as supersensitizers for silver halide photographic emulsions spectrally sensitized to the red and infrared regions of the electromagnetic spectrum [1][2]. 5-Arylamino-1,2,3,4-thiatriazoles bearing electron-attracting substituents on the aryl ring are specifically claimed for infrared-sensitive elements [3]. The target compound's p-hydroxy group is electron-donating rather than electron-attracting, which predicts altered spectral behavior relative to the claimed electron-deficient analogs. No head-to-head comparative performance data between this specific hydrate and other 5-substituted-amino-thiatriazoles in photographic applications have been identified in the accessible literature.

Silver halide photography Supersensitization Infrared sensitivity

Physicochemical Property Baseline: Measured Melting Point and Calculated PSA/LogP for Chromatography Optimization

The target compound has a reported melting point of 153 °C (dec.) , calculated topological polar surface area (tPSA) of 92.2 Ų, LogP of 1.39, and 3 hydrogen-bond donor / 6 hydrogen-bond acceptor sites . These values provide a quantitative basis for predicting reversed-phase HPLC retention and solubility behavior. For comparison, the anhydrous form (CAS 23567-67-1) has a molecular weight of 194.21 g/mol versus 212.23 g/mol for the hydrate , enabling lot-specific identity verification by elemental analysis or mass spectrometry.

Chromatography method development Solubility prediction Quality control

Microbial Biotransformation: Distinction as a Hydroxylated Metabolite of 5-Anilino-1,2,3,4-Thiatriazole

The anhydrous form of this compound (CAS 23567-67-1, p-HT) has been identified and quantified as the major microbial hydroxylation product of 5-anilino-1,2,3,4-thiatriazole (AT) by Aspergillus tamarii NRRL 3280, achieving 8.6 g/L of p-HT from 10 g/L AT (78.9% molar conversion) in shaken flasks and 4.57 g/L from 6 g/L AT (69.8% conversion) in 30-liter fermentors [1]. This establishes the target compound as a biologically relevant metabolite with defined production yield metrics. A second hydroxylated product, 5-(o-hydroxyanilino)-1,2,3,4-thiatriazole (o-HT), was also identified but formed at lower abundance [1].

Biotransformation Microbial metabolism Metabolite identification

Application Scenarios for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate Where Analog Substitution Is Contraindicated


Synthetic Intermediate Requiring Phenolic Orthogonal Functionalization

In multistep organic synthesis where orthogonal protection/deprotection strategies are employed, the phenolic -OH group provides a site for selective alkylation, acylation, or sulfonation that is unavailable in 5-anilino-1,2,3,4-thiatriazole or 5-alkyl-thiatriazole analogs . This enables convergent synthetic routes that incorporate the thiatriazole moiety while preserving the phenolic oxygen for late-stage diversification or as a handle for solid-phase attachment. The compound's thermal stability (MP 153 °C) relative to unsubstituted thiatriazoles [1] further supports its use under standard synthetic conditions without cryogenic precautions.

Reference Standard for Microbial p-Hydroxylation Metabolite Studies

The anhydrous form (p-HT) has been quantitatively characterized as the major product of microbial hydroxylation of 5-anilino-1,2,3,4-thiatriazole by Aspergillus tamarii, with documented conversion yields of 78.9% (flask) and 69.8% (fermentor) [2]. The hydrate form serves as a convenient weighing form for preparing analytical standard solutions. This application scenario is specific to p-HT; the ortho-hydroxylated analog (o-HT) is a minor product and lacks equivalent commercial availability as a characterized reference material.

Structure-Activity Relationship Studies in Photographic Supersensitization

5-Arylamino-1,2,3,4-thiatriazoles represent a class of supersensitizers for silver halide emulsions with spectral sensitivity extending to red and infrared wavelengths [3][4]. The target compound's electron-donating p-hydroxy substituent distinguishes it from the electron-attracting aryl-substituted analogs explicitly claimed in patents for infrared-sensitive elements [5]. This structural distinction makes the compound a valuable comparator for systematic SAR investigations aimed at understanding how aryl substitution electronic effects modulate supersensitization efficacy and spectral response characteristics.

Heterocyclic Building Block Requiring Defined Physicochemical Properties for Method Development

With a measured melting point of 153 °C (dec.), calculated LogP of 1.39, and tPSA of 92.2 Ų , this compound provides a well-characterized baseline for developing and validating analytical methods (HPLC, LC-MS, dissolution testing). The molecular weight difference of ~18 g/mol between the hydrate (212.23 g/mol) and anhydrous form (194.21 g/mol) offers a clear quality control checkpoint. These quantifiable parameters enable reproducible method transfer across laboratories, a critical consideration for procurement in regulated environments.

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